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molecular formula C8H9NO4S B8720857 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene

1-Methyl-2-(methylsulfonyl)-4-nitrobenzene

Cat. No. B8720857
M. Wt: 215.23 g/mol
InChI Key: ZYYSUWBRKYMQRN-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

2-Methylsulfonyl-1-methyl-4-nitrobenzene (500 mg, 2.3 mmol) was dissolved in absolute ethanol (15 mL). Stannous chloride (2.6 g, 11.6 mmol) was added and the reaction mixture was stirred at 75° C. for 4 hours. The mixture was poured into water (50 mL), pH was adjusted with a saturated solution of sodium carbonate to basic reaction, followed by addition of ethyl acetate (150 mL). The organic phase was extracted with water (2×50 mL), dried (MgSO4) and concentrated in vacuo to give 0.36 g of 3-methylsulfonyl-4-methylaniline as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Stannous chloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[CH3:14])(=[O:4])=[O:3].O.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>C(O)C>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[CH3:14])[NH2:11])(=[O:3])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Stannous chloride
Quantity
2.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 75° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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